REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[NH:10][CH:9]=[C:8]([C:11]#[N:12])[C:5]2=[N:6][CH:7]=1.[H-].[Na+].Br[CH2:16][CH:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1>CN(C)C=O.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[N:10]([CH2:16][CH:17]3[CH2:22][CH2:21][O:20][CH2:19][CH2:18]3)[CH:9]=[C:8]([C:11]#[N:12])[C:5]2=[N:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
|
500 mg
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Type
|
reactant
|
Smiles
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BrC=1C=C2C(=NC1)C(=CN2)C#N
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Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
59.4 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
444 mg
|
Type
|
reactant
|
Smiles
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BrCC1CCOCC1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WASH
|
Details
|
the organic mixture was washed with a solution of aqueous sodium bicarbonate (1×50 mL), water (1×50 mL), and brine (1×30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel flash chromatography (Isco®, Redi-Sep® column)
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Type
|
WASH
|
Details
|
eluting with a gradient of 30-100% ethyl acetate/hexane
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)C(=CN2CC2CCOCC2)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |